L-Propargylglycine

Enzyme stereospecificity Mechanism-based inactivation L-amino acid oxidase

Select L-Propargylglycine (CAS 198774-27-5) for stereospecific, irreversible CSE inhibition (IC₅₀ ~40 µM). Critical for clean H₂S signaling studies vs. confounding DL-racemate. Provides validated in vivo efficacy (50 mg/kg) and a bioorthogonal alkyne handle for click chemistry. Ensure experimental fidelity; avoid generic substitutions.

Molecular Formula C5H7NO2
Molecular Weight 113.11 g/mol
CAS No. 198774-27-5
Cat. No. B612975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Propargylglycine
CAS198774-27-5
Molecular FormulaC5H7NO2
Molecular Weight113.11 g/mol
Structural Identifiers
SMILESC#CCC(C(=O)O)N
InChIInChI=1S/C5H7NO2/c1-2-3-4(6)5(7)8/h1,4H,3,6H2,(H,7,8)/t4-/m0/s1
InChIKeyDGYHPLMPMRKMPD-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Propargylglycine (CAS 198774‑27‑5) – What This Chiral Acetylenic Amino Acid Is and Why It Cannot Be Sourced Interchangeably


L‑Propargylglycine (L‑PG; (S)‑2‑aminopent‑4‑ynoic acid) is a non‑proteinogenic L‑α‑amino acid that functions as a mechanism‑based, irreversible inactivator of multiple pyridoxal 5′‑phosphate (PLP)‑dependent enzymes, most notably cystathionine γ‑lyase (CSE) and cystathionine γ‑synthase [REFS‑1]. The compound terminates in a terminal alkyne, which not only drives its suicide‑inhibition chemistry but also serves as a bioorthogonal “click” handle absent in the majority of CSE inhibitors [REFS‑2]. Because both the stereochemistry at Cα and the acetylenic side‑chain are essential for its profile, substitution by the racemic DL‑propargylglycine or the D‑enantiomer cannot reproduce the defined enantioselectivity, inactivation stoichiometry, or the ability to function as a genetically encodable bioorthogonal probe.

L-Propargylglycine Procurement Risks – Why DL‑Propargylglycine and Non‑Alkyne CSE Inhibitors Cannot Substitute for the Single Enantiomer


Procuring “propargylglycine” without specifying enantiomeric identity often results in the racemic DL mixture or the D‑isomer, which exhibit fundamentally different enzyme‑inactivation profiles. DL‑Propargylglycine inhibits CSE with an IC₅₀ of 40 µM, but its D‑component is active toward D‑amino acid oxidase rather than the L‑specific targets [REFS‑1]. Likewise, non‑alkyne CSE inhibitors such as β‑cyano‑L‑alanine (BCA; IC₅₀ 14 µM) and aminooxyacetic acid (AOAA; IC₅₀ 1.1 µM) are more potent in isolated enzyme assays [REFS‑1], yet they lack the terminal alkyne required for bioorthogonal conjugation, cannot be ribosomally incorporated into proteins, and do not provide the irreversible, stoichiometrically defined inactivation that enables precise active‑site titration. When experimental reproducibility, enantioselective mechanism, or downstream click‑chemistry functionalisation is required, generic substitution introduces uncontrolled variables that can invalidate results.

L-Propargylglycine Quantitative Evidence – Head‑to‑Head Metrics Versus DL‑Propargylglycine, D‑Propargylglycine, and Non‑Alkyne CSE Inhibitors


Enantioselective Target Discrimination – L‑Propargylglycine Inactivates L‑Amino Acid Oxidase While D‑Propargylglycine Inactivates D‑Amino Acid Oxidase

L‑Propargylglycine is a substrate for L‑amino acid oxidase (L‑AAO) and inactivates the enzyme by covalent modification of active‑site His223, whereas D‑propargylglycine is oxidised by D‑amino acid oxidase (D‑AAO) and inactivates that enzyme [REFS‑1][REFS‑2]. The two enantiomers show complementary, non‑overlapping enzyme specificity; DL‑propargylglycine introduces an undesired D‑AAO‑inactivating component that can confound cellular studies.

Enzyme stereospecificity Mechanism-based inactivation L-amino acid oxidase

Kinetic Signature of L‑Propargylglycine on L‑Alanine Transaminase – KI 3.9 mM, kinact 0.26 min⁻¹ with Half‑Site Reactivity

L‑Propargylglycine inactivates pig heart L‑alanine transaminase (EC 2.6.1.2) with a KI of 3.9 mM and a maximal inactivation rate constant (kinact) of 0.26 min⁻¹ at 37 °C [REFS‑1]. Only one molecule of ¹⁴C‑propargylglycine per dimer is required for >97 % inactivation, defining a half‑site reactivity mechanism. Comparable kinetic parameters for the DL‑mixture or for β‑cyano‑L‑alanine on this enzyme have not been reported, making the L‑isomer the only quantitatively characterised entity for transaminase inactivation.

Enzyme kinetics Mechanism-based inhibitor Transaminase

Defined Inactivation Stoichiometry – 4:1 Inhibitor‑to‑Enzyme Ratio for Cystathionine γ‑Synthase Inactivation

Complete inactivation of bacterial cystathionine γ‑synthase by L‑propargylglycine requires a minimum molar ratio of 4:1 (inhibitor : enzyme monomer) [REFS‑1]. Partitioning ratios determined by tritium‑release experiments indicate 4 turnovers per monomer inactivated. In contrast, commonly used CSE inhibitors such as BCA or AVG have not been characterised by defined inactivation stoichiometries, and commercial DL‑PAG batches vary in the proportion of active vs. inert enantiomer, precluding accurate active‑site quantitation.

Stoichiometric inactivation Cystathionine γ-synthase Active-site titration

Enantiomeric Purity – Commercial L‑Propargylglycine Achieves ≥99 % ee, Eliminating the ~50 % Inactive Component Present in DL‑Propargylglycine

Fmoc‑L‑propargylglycine (a common solid‑phase peptide synthesis building block) is supplied with an enantiomeric purity ≥99.5 % (a/a) as verified by HPLC [REFS‑1]. By contrast, DL‑propargylglycine is a racemic mixture containing 50 % of the D‑enantiomer that is inert toward L‑specific PLP enzymes but active against D‑amino acid oxidase [REFS‑2]. Asymmetric synthesis routes published for unsaturated α‑amino acids confirm that L‑propargylglycine can be obtained with ee >99 % [REFS‑3], a level of stereochemical definition that DL‑material cannot match.

Chiral purity Reproducibility Procurement specification

Bioorthogonal Click‑Chemistry Handle – L‑Propargylglycine Enables Copper‑Catalyzed Azide‑Alkyne Cycloaddition, a Functionality Absent in BCA, AVG, and AOAA

The terminal alkyne of L‑propargylglycine serves as a versatile handle for copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) and strain‑promoted variants, enabling site‑specific conjugation of fluorophores, affinity tags, or PEG polymers to peptides and proteins [REFS‑1]. None of the commonly used CSE inhibitors – β‑cyano‑L‑alanine, L‑aminoethoxyvinylglycine, or aminooxyacetic acid – possess a comparable bioorthogonal functional group. This dual functionality (mechanism‑based enzyme inactivator plus bioorthogonal probe) is unique to alkyne‑containing amino acids such as L‑propargylglycine.

Bioorthogonal chemistry Protein labeling Click chemistry

L-Propargylglycine Application Scenarios – Where the Single Enantiomer Delivers Irreplaceable Value


Quantitative Active‑Site Titration of Cystathionine γ‑Synthase in Inhibitor Screening Campaigns

Because L‑propargylglycine inactivates cystathionine γ‑synthase with a defined 4:1 stoichiometry and a characterised partition ratio of 4 turnovers per inactivation event [REFS‑1], it is uniquely suited as a calibration standard for determining active enzyme concentration. In high‑throughput screening of novel CSE/CGS inhibitors, laboratories first titrate the enzyme with L‑propargylglycine to establish the baseline number of active sites, then compare candidate inhibitors against this benchmark – a workflow that cannot be executed with DL‑PAG (variable active enantiomer content) or with non‑stoichiometric inhibitors such as BCA or AVG.

Enantioselective Mechanistic Studies of L‑Amino Acid Oxidase and PLP‑Dependent Transaminases

The demonstration that L‑propargylglycine covalently modifies His223 in snake‑venom L‑AAO [REFS‑2], while D‑propargylglycine exclusively targets D‑AAO [REFS‑3], makes the L‑enantiomer the definitive tool for dissecting stereospecific active‑site chemistry. Researchers investigating flavin‑dependent or PLP‑dependent oxidoreductases use L‑propargylglycine to probe the L‑substrate binding pocket without the confounding D‑AAO activity that DL‑material would introduce.

Genetically Encoded Bioorthogonal Probe for Protein Labelling via Click Chemistry

L‑Propargylglycine can be incorporated into recombinant proteins using engineered aminoacyl‑tRNA synthetases, placing a unique alkyne handle at defined positions [REFS‑4]. Subsequent CuAAC with azide‑functionalised fluorophores or biotin enables fluorescent imaging or streptavidin pull‑down. This dual‑use profile – enzyme inactivator and bioorthogonal label – is not available from any non‑alkyne CSE inhibitor, positioning L‑propargylglycine as a multifunctional reagent for chemical biology and chemoproteomics.

Solid‑Phase Peptide Synthesis with Defined Stereochemistry and Click Conjugation

Fmoc‑L‑propargylglycine, supplied with ≥99.5 % enantiomeric purity [REFS‑5], enables incorporation of the alkyne moiety at any position in a synthetic peptide. After deprotection and cleavage, the alkyne‑bearing peptide can be conjugated to azide‑modified payloads. This workflow is incompatible with DL‑propargylglycine, which would produce diastereomeric peptides and compromise biological activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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